NSC 10010
描述
Overview of NSC 10010 as a Chemical Entity within Research Contexts
This compound is a chemical compound that has appeared in academic research, notably within the context of the National Service Center (NSC) compound collection, a resource historically utilized in drug discovery and biological screening programs. As a chemical entity, this compound is characterized by its specific molecular structure, which dictates its physical and chemical properties and potential interactions with biological systems. The identification of a compound by an "NSC" number indicates its inclusion in this large repository of substances screened for various biological activities, often in cancer research and other therapeutic areas. The specific chemical structure and properties of this compound are central to understanding its behavior in research assays and interpreting any observed biological effects. A New Chemical Entity (NCE) is generally understood as a drug that contains no active moiety previously approved by regulatory bodies, highlighting the novelty of its core structure in a pharmacological context voisinconsulting.com. While this compound is referenced in research, its classification as an NCE would depend on its specific regulatory history and whether its active moiety has been previously approved in other drugs.
Historical Trajectory and Initial Academic Discoveries of this compound
The historical trajectory of this compound is linked to large-scale screening efforts that characterized early academic and government-sponsored drug discovery initiatives. Compounds assigned NSC numbers were systematically tested against a wide range of biological targets and disease models to identify potential therapeutic leads. Initial academic discoveries involving this compound would have emerged from these screening programs, where the compound demonstrated a notable activity in a specific assay. For instance, early research identified this compound among several compounds, including chloroquine (B1663885) and quinidine, as novel breast tumor cell differentiation agents dtic.mil. These initial findings suggested that this compound could induce apoptosis in cultured breast cancer cells, warranting further investigation as a potential therapeutic agent dtic.mil. Another study identified this compound as having activity against Mycobacterium tuberculosis nih.gov. These early discoveries, often stemming from high-throughput screening, marked the entry of this compound into the academic research landscape.
Significance of this compound as a Research Probe in Chemical Biology
In chemical biology, small molecules like this compound serve as valuable research probes to investigate biological processes and validate potential drug targets oncodeinstitute.nlleibniz-fmp.de. Chemical probes are instrumental in dissecting complex cellular pathways and understanding the functional consequences of modulating protein activity oncodeinstitute.nl. The significance of this compound as a research probe stems from its ability to interact with specific biological molecules, thereby perturbing their function and allowing researchers to study the downstream effects. For example, the observation that this compound could induce differentiation and apoptosis in breast cancer cells, without being a direct inhibitor of HDAC1 enzyme, suggested it acted through novel mechanisms dtic.mil. This made this compound a probe for exploring alternative pathways involved in breast cancer cell fate dtic.mil. Similarly, its identified activity against Mycobacterium tuberculosis suggests its utility as a probe for studying essential bacterial pathways nih.gov. The use of this compound in these contexts exemplifies how small molecules from historical compound collections continue to be relevant tools for hypothesis generation and mechanistic studies in modern chemical biology research oncodeinstitute.nlcnrs.fr.
Detailed Research Findings:
Research involving this compound has provided specific data points regarding its biological effects. In studies investigating breast cancer cell differentiation and apoptosis, this compound was identified as an active differentiation agent at a concentration of 4 µM dtic.mil. Further studies indicated that this compound promoted apoptosis in cultured breast cancer cells dtic.mil.
In the context of anti-tuberculosis research, this compound demonstrated activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) range reported in one study nih.gov.
Below is a summary of some research findings related to this compound:
| Research Area | Observed Activity | Concentration/MIC Range | Relevant Study |
| Breast Cancer Research | Induces cell differentiation | 4 µM | dtic.mil |
| Breast Cancer Research | Promotes apoptosis in cultured cells | Not specified | dtic.mil |
| Anti-tuberculosis Research | Activity against M. tuberculosis | 1.56–3.125 µg/mL | nih.gov |
Note: The MIC range for anti-tuberculosis activity is presented as µg/mL as reported in the source nih.gov.
Structure
3D Structure of Parent
属性
CAS 编号 |
6286-09-5 |
|---|---|
分子式 |
C31H42Cl2N4O2 |
分子量 |
573.6 g/mol |
IUPAC 名称 |
N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine;dihydrochloride |
InChI |
InChI=1S/C31H40N4O2.2ClH/c1-22-18-30(26-20-24(36-3)12-14-28(26)34-22)32-16-10-8-6-5-7-9-11-17-33-31-19-23(2)35-29-15-13-25(37-4)21-27(29)31;;/h12-15,18-21H,5-11,16-17H2,1-4H3,(H,32,34)(H,33,35);2*1H |
InChI 键 |
PYXMJTIQBGOWBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC.Cl.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NSC10010; NSC-10010; NSC 10010; NSC#10010; NSC#-10010; NSC# 10010; |
产品来源 |
United States |
Preclinical Investigations of Nsc 10010 in Controlled Biological Systems
In Vitro Studies on Compound Efficacy
In vitro assessments have provided insights into the efficacy of NSC 10010 in inhibiting the growth of specific cell types, including those infected with gammaherpesviruses and various strains of Mycobacterium tuberculosis.
Efficacy against Viral-Associated Lymphoma B-Cell Proliferation
Research has focused on the ability of this compound to inhibit the proliferation of B-cells associated with oncogenic gammaherpesviruses, specifically Epstein-Barr virus (EBV) and Kaposi's sarcoma-associated herpesvirus (KSHV).
This compound has demonstrated selective growth inhibition against gammaherpesvirus-associated B-lymphomas. Studies have shown consistent growth inhibition against KSHV-infected primary effusion lymphoma (PEL) cell lines, such as BC3 and BCBL1 nih.govculturecollections.org.uk. While this compound showed consistent growth inhibition against KSHV-infected cell lines, another compound, NSC 65381, demonstrated anti-proliferative activities against EBV-transformed cell lines nih.gov. This compound displayed preferential growth inhibition towards gammaherpesvirus infected B-lymphoma cells nih.gov. The compound has been observed to induce necrosis-mediated cell death in EBV-transformed LCL1 and KSHV-infected BC3 cell lines nih.gov. This inhibitory effect is associated with the activation of both NF-κB and c-Myc-mediated signaling pathways, which ultimately leads to cell death in these gammaherpesvirus-infected B-cells nih.govplos.org.
The 50% growth inhibitory concentrations (GI50) for this compound against various cell lines, including gammaherpesvirus-infected ones, were determined in preclinical studies nih.govplos.org. These values quantify the concentration of the compound required to inhibit cell growth by 50%. While the determination of GI50 values for this compound against EBV and KSHV infected cell lines has been reported, the specific numerical values were not provided in the available search results nih.govplos.org.
Selective Growth Inhibition in Gammaherpesvirus-Infected Cell Lines (EBV and KSHV)
Antimycobacterial Activity in Cellular Models
Investigations have also explored the activity of this compound against mycobacteria, including key Mycobacterium tuberculosis strains.
This compound has exhibited antimycobacterial activity in in vitro cellular models nih.gov. Its activity was assessed against M. bovis BCG and M. tuberculosis strain H37Rv, which serves as a standard laboratory strain nih.gov. Dose-response assays were conducted to determine the minimum inhibitory concentrations (MICs) of this compound against these strains nih.gov. The compound demonstrated comparable in vitro activity against both M. bovis BCG and M. tuberculosis nih.gov.
The minimum inhibitory concentrations of this compound against selected mycobacterial strains are presented in the table below:
| Strain | MIC (µM) |
| M. bovis BCG (wild type) | 1.56–3.125 |
| M. tuberculosis H37Rv (INH-susceptible) | 6.25 |
| M. tuberculosis H37Rv (INH-resistant) | 3.125 |
A significant finding from the preclinical studies is the evaluation of this compound's activity against isoniazid (B1672263) (INH)-resistant strains of M. tuberculosis nih.gov. Isoniazid is a frontline drug for tuberculosis treatment, and resistance is a major challenge. This compound displayed activity against an INH-resistant M. tuberculosis H37Rv strain, with an MIC of 3.125 µM nih.gov. The comparable activity observed against both INH-sensitive and INH-resistant strains suggests that this compound may have a mechanism of action distinct from that of isoniazid nih.gov. Research indicates that this compound can inhibit the ATPase activity of M. tuberculosis ClpC1 and binds to this essential unfoldase, suggesting a potential target for its antimycobacterial effects.
Assessment against Mycobacterium tuberculosis Strains (e.g., M. bovis BCG, M. tuberculosis H37Rv)
Modulation of Cellular Differentiation
Studies have investigated the capacity of this compound to modulate cellular differentiation, particularly in the context of breast cancer cell lines. Differentiation therapy is an approach that seeks to induce cancer cells to differentiate into more mature, less proliferative cell types, thereby potentially limiting tumor growth and progression.
Induction of Differentiation in Breast Cancer Cell Lines (e.g., MCF-7, MDA-231)
Research has indicated that this compound can influence differentiation in human breast cancer cell lines. Specifically, investigations using MCF-7 cells, a luminal type breast cancer cell line, have shown that this compound can induce markers associated with cellular differentiation nih.gov. While MCF-7 cells are considered a model of a well-differentiated breast cancer type, and MDA-MB-231 cells represent a basal-like or triple-negative, less differentiated type charite.de, studies have examined the effects of compounds like this compound on inducing differentiation markers in these lines nih.gov. The induction of differentiation in cancer cells is often assessed by observing changes in cellular morphology and the expression of specific protein markers nih.gov.
Analysis of Associated Cellular Markers (e.g., Lipid Droplet Formation, Ki-67 Antigen)
The modulation of cellular differentiation by this compound has been assessed through the analysis of associated cellular markers. In MCF-7 breast cancer cells, treatment with this compound was observed to cause the accumulation of cytoplasmic lipid droplets nih.gov. The formation of lipid droplets is considered a marker of differentiation in human breast cancer cells, as it is observed during the induction of differentiation by other agents like retinoic acid nih.gov.
Furthermore, the effect of this compound on the expression of the Ki-67 antigen has been examined in MCF-7 cells nih.gov. Ki-67 is a nuclear protein widely used as a proliferation marker in tumor cells, with higher expression levels generally correlating with faster cell growth rates and lower tissue differentiation ambeed.comacs.org. This compound treatment at a concentration of 4.0 µM for forty-eight hours resulted in a decrease in Ki-67 immunoreactivity in MCF-7 cells compared to untreated control cells nih.gov. This reduction in Ki-67 expression suggests that this compound may inhibit the proliferation of these cancer cells, which is often associated with the induction of differentiation nih.gov.
The following table summarizes the observed effect of this compound on Ki-67 expression in MCF-7 cells:
| Cell Line | Treatment (Concentration) | Duration | Effect on Ki-67 Immunoreactivity |
| MCF-7 | This compound (4.0 µM) | 48 hours | Decreased |
| MCF-7 | Control | 48 hours | Baseline |
(Data based on observations reported in nih.gov)
The modulation of markers such as lipid droplets and Ki-67 provides insights into the potential of this compound to induce differentiation and inhibit proliferation in breast cancer cell lines in vitro nih.gov.
Preclinical Research Avenues in Established In Vivo Models
Beyond in vitro studies, preclinical research on this compound has extended to evaluating its potential efficacy in established in vivo animal models. These models are crucial for assessing the compound's effects within a complex biological system and its potential against tumor growth and progression in a living organism.
Exploration of Compound Efficacy in Immunocompromised Animal Models (e.g., SCID mice for B-lymphoma)
Immunocompromised animal models, such as SCID (Severe Combined Immunodeficiency) mice, are valuable tools for preclinical cancer research because they lack functional B and T lymphocytes, allowing for the engraftment of human cancer cells and the study of human malignancies in vivo nih.govnih.gov. SCID mice have been well-characterized and utilized to determine the effects of potential therapeutic agents on human cancer cell lines in a living system.
This compound has been identified as a specific growth inhibitor of KSHV-infected cell lines in cell culture studies. Based on these in vitro findings, preclinical research avenues have included exploring the efficacy of this compound against KSHV-associated lymphomas in vivo using SCID mice. Specific KSHV-infected B lymphoma cell lines, such as BCBL1 and BC3, have been utilized in these investigations. The use of SCID mice in this context allows researchers to assess whether this compound can effectively inhibit the proliferation of these human lymphoma cells within a living host.
Methodological Considerations for Assessing Specificity in Animal Models
Assessing the specificity of a compound's action is a critical methodological consideration in preclinical animal studies. Specificity in this context refers to the compound's ability to target cancer cells or pathways involved in tumorigenesis while minimizing effects on normal host tissues.
In the context of evaluating this compound in immunocompromised animal models for B-lymphoma, methodological considerations for assessing specificity would involve comparing the effects of this compound treatment to appropriate control groups. This could include groups treated with a vehicle control, untreated groups, or groups treated with a control compound with a known different mechanism of action. Evaluating tumor growth inhibition in the treated groups compared to controls provides an initial assessment of efficacy.
Molecular Mechanisms of Action of Nsc 10010
Identification and Characterization of Direct and Indirect Biological Targets
NSC 10010 has been identified as a molecule that exerts its effects through both direct interaction with a bacterial protein essential for survival and by modulating host cellular signaling pathways.
Interaction with Mycobacterium tuberculosis ClpC1 ATPase
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on a well-orchestrated caseinolytic protease (Clp) system for protein homeostasis, which is crucial for its survival and virulence. uic.eduresearchgate.net The Clp system includes the ClpP1P2 protease core and ATP-dependent unfoldases like ClpX and ClpC1. researchgate.net ClpC1, an ATPase belonging to the HSP100 family of molecular chaperones, plays a pivotal role in unfolding and translocating protein substrates into the proteolytic chamber of ClpP1P2 for degradation. uic.eduresearchgate.netplos.org this compound has been identified as a small molecule inhibitor targeting Mtb ClpC1. researchgate.netmedchemexpress.com
Direct Binding Kinetics and Affinity Determination (e.g., BLI-OCTET)
Studies utilizing label-free techniques such as Bio-Layer Interferometry (BLI), often performed on platforms like the Octet system, have been employed to investigate the direct interaction and binding kinetics of this compound with Mtb ClpC1. researchgate.netprecisionantibody.comsartorius.comgenscript.comnih.govparalab-bio.pt BLI measures biomolecular interactions in real-time by monitoring changes in interference patterns of light reflected from a biosensor surface as molecules bind or dissociate. precisionantibody.comgenscript.comnih.gov This method allows for the determination of binding affinities, kinetic variables, and association and dissociation rates. precisionantibody.comsartorius.comparalab-bio.pt Research has shown that this compound binds directly to Mtb ClpC1. researchgate.net The dissociation constant (Kd) for the interaction between this compound and Mtb ClpC1 has been determined using BLI-OCTET. researchgate.net
Dose-Dependent Inhibition of Enzymatic Activity
This compound has been shown to inhibit the enzymatic activity of Mtb ClpC1 in a dose-dependent manner. researchgate.net The ClpC1 ATPase activity is essential for its function in protein unfolding and degradation in conjunction with ClpP1P2. uic.eduresearchgate.net Experiments evaluating the effect of varying concentrations of this compound on Mtb ClpC1 ATPase activity have demonstrated that the compound leads to a reduction in enzymatic function as its concentration increases. researchgate.net For instance, a concentration of approximately 40 µM of this compound resulted in 50% inhibition of ClpC1's ATPase activity. researchgate.net This dose-dependent inhibition highlights the direct impact of this compound on the catalytic function of ClpC1. researchgate.net
Here is a table summarizing representative data on the inhibitory effect of this compound and other compounds on ClpC1 ATPase activity:
| Compound | Concentration (µM) | ClpC1 ATPase % Inhibition |
| NSC 76027 | 100 | 63 |
| NSC 34931 | 100 | 70 |
| NSC 146771 | 100 | 85 |
| This compound | 100 | 87 |
| This compound | ~40 | 50 |
Modulation of Cellular Signaling Pathways
Beyond its direct interaction with a bacterial protein, this compound has also been observed to modulate key cellular signaling pathways in mammalian cells, particularly in the context of gammaherpesvirus-associated B-lymphomas. medchemexpress.comnih.govmedkoo.comglixxlabs.commedchemexpress.com
Activation of NF-κB Signaling
This compound has been identified as a potent growth inhibitor for gammaherpesvirus-associated B-lymphomas, and its mechanism involves the activation of the NF-κB signaling pathway. medchemexpress.comnih.govmedkoo.comglixxlabs.commedchemexpress.com The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating various cellular processes, including immune responses, inflammation, and cell survival. wikipedia.orgcellsignal.com Activation of NF-κB typically involves the degradation of inhibitory IκB proteins, allowing NF-κB dimers to translocate to the nucleus and regulate gene expression. wikipedia.orgcellsignal.comdovepress.com Research indicates that this compound activates this pathway, contributing to its effects on the growth of infected B-cells. medchemexpress.comnih.govmedkoo.comglixxlabs.commedchemexpress.com
Involvement of c-Myc-Mediated Pathways
Downstream Cellular and Biochemical Consequences
The molecular actions of this compound lead to several observable effects at the cellular level.
Structure Activity Relationship Sar Studies and Analogues of Nsc 10010
Elucidation of Structural Determinants for Biological Activity
Detailed chemical synthesis and subsequent biological evaluation of NSC 10010 and its related compounds have allowed for the identification of specific moieties critical for its activity researchgate.net.
Importance of Quinoline (B57606) Ring Systems
Research indicates that the presence of two quinoline rings is a required structural determinant for the inhibitory activity of this compound against Mtb ClpC1 researchgate.net. The bisquinoline chemotype appears essential, as removing one of the quinoline rings can lead to a complete loss of in vitro or cell-based activity researchgate.net. The quinoline ring system is a common scaffold in medicinal chemistry, and its importance in the activity of various compounds, including antibacterials and antimalarials, has been noted in other SAR studies slideshare.netnih.gov.
Contribution of the Linker Chain and Basic Ring Nitrogens
Beyond the quinoline rings, the linker chain connecting these rings and the basic ring nitrogens within the this compound structure play a significant role in its inhibitory activity researchgate.net. Specifically, a 9 or 10 carbon linker has been identified as important researchgate.net. The basic ring nitrogens are also crucial for the compound's activity researchgate.net. Modifying the linker size or the nature of the basic nitrogen atoms can impact the compound's interaction with its biological target, thereby affecting its potency researchgate.net.
Research into this compound Analogues and Derivatives
Research efforts have focused on synthesizing and evaluating analogues and derivatives of this compound to explore the SAR further and identify compounds with enhanced activity or other desirable characteristics researchgate.netku.edu.
Comparative Analysis with Structurally Related Compounds (e.g., NSC 65381)
Comparative analysis with structurally related compounds is a key aspect of SAR studies collaborativedrug.com. While direct comparative data with NSC 65381 in the context of Mtb ClpC1 inhibition was not found in the provided search results, studies have compared this compound (referred to as compound 1) with other bisquinoline analogues and even bisquinazoline analogues to understand the impact of structural variations researchgate.net. For instance, bisquinazoline analogues were synthesized and compared to this compound, leveraging the structural similarity between quinoline and quinazoline (B50416) rings often exploited in medicinal chemistry optimization researchgate.net. Additionally, bisquinoline analogues with different linker sizes were synthesized to investigate the influence of linker flexibility on activity researchgate.net.
Comparative data from one study shows the effect of this compound and other compounds on ClpC1 ATPase activity:
| Compound | ClpC1 ATPase Inhibition (%) |
| NSC 76027 | 63 |
| NSC 34931 | 70 |
| NSC 146771 | 85 |
| This compound (1) | 87 |
Note: Data extracted from comparative analysis of compounds screened against Mtb ClpC1 ATPase activity researchgate.net.
Further comparative analysis involving structural modifications, such as replacing a methoxy (B1213986) group or removing a quinoline ring, highlighted the importance of these features for both enzyme and Mtb growth inhibition researchgate.net.
Strategies for Chemical Synthesis and Optimization based on SAR
Chemical synthesis plays a vital role in generating analogues for SAR studies and lead optimization ku.edunih.gov. Based on the insights gained from SAR, strategies for the synthesis and optimization of this compound analogues have been developed researchgate.net. This includes the synthesis of compounds with modifications to the quinoline rings, linker chain, and other parts of the molecule to probe the impact on biological activity researchgate.net. High-throughput experimentation and design of experiments are techniques that can be employed in chemical reaction optimization based on SAR data whiterose.ac.uk. The goal of such optimization is to focus synthesis on compounds most likely to be active and potentially improve their properties collaborativedrug.com.
SAR-based optimization has involved the synthesis of various analogues, including bisquinazoline compounds and bisquinoline analogues with linkers of different lengths, to understand how these changes affect inhibitory activity researchgate.net. These synthetic efforts are guided by the understanding of which structural elements are crucial for the desired biological effect collaborativedrug.com.
Computational and in Silico Methodologies in Nsc 10010 Research
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are fundamental computational tools used to predict the preferred orientation (binding pose) of a ligand, such as NSC 10010, within the binding site of a target protein and to estimate the strength of the interaction.
Prediction of this compound Interactions with Target Proteins (e.g., ClpC1)
Molecular docking is a key technique employed in the discovery of small molecule inhibitors for targets like Mtb ClpC1. researchgate.net ClpC1, a protein chaperone essential for the survival and homeostasis of Mycobacterium tuberculosis, has been identified as a promising target for new anti-mycobacterial drugs. researchgate.netfortunejournals.comfortuneonline.orgbeilstein-archives.orgresearchgate.netnih.gov Studies aimed at identifying ClpC1 inhibitors have utilized molecular docking to screen compound libraries and predict binding affinities. fortunejournals.comfortuneonline.orgbeilstein-archives.org While specific detailed docking results solely for this compound interacting with ClpC1 are not extensively detailed in the provided snippets, the methodology, including glide grid generation and molecular docking, has been applied in the search for ClpC1 inhibitors, with this compound being identified as a compound of interest in this context. researchgate.net This indicates that computational predictions of this compound's interactions with ClpC1 are part of the research efforts to understand its inhibitory potential against this target.
Conformational Analysis of Binding Pockets and Ligand Orientations
Understanding the flexibility of both the target protein's binding pocket and the ligand is crucial for accurate interaction predictions. Molecular dynamics (MD) simulations are often used to generate ensembles of protein conformations, accounting for the dynamic nature of the binding site. fortunejournals.comfortuneonline.orgbeilstein-archives.org This ensemble-based approach in virtual screening allows for a more realistic representation of the protein-ligand interaction compared to using a single rigid structure. beilstein-archives.org Studies targeting ClpC1-NTD have utilized MD simulations to generate protein ensembles, followed by clustering of trajectories for molecular docking analysis. fortunejournals.comfortuneonline.orgbeilstein-archives.orgresearchgate.netresearchgate.net The crystal structure of Mtb ClpC1-NTD bound to ligands like rufomycin I (e.g., PDB ID: 6CN8) serves as a basis for these in silico studies, with techniques like loop refinement applied to prepare the protein structure. fortuneonline.orgbeilstein-archives.org This conformational analysis of the ClpC1 binding pocket and the consideration of ligand orientations within this dynamic environment are integral to predicting how compounds like this compound might bind and exert their inhibitory effect.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the structural properties of compounds to their biological activity. These models can then be used to predict the potency of new or untested compounds.
Development of Predictive Models for Biological Potency
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to identify how modifications to a compound's chemical structure impact its biological activity. In the context of finding inhibitors for Mtb ClpC1, investigation of the SAR for different chemotypes has been undertaken to understand the structural requirements for inhibitory activity. researchgate.net While specific detailed QSAR models for predicting the biological potency of this compound itself based on its structure were not explicitly found in the provided search results, the application of SAR principles in the discovery of ClpC1 inhibitors researchgate.net lays the groundwork for developing such predictive QSAR models. QSAR is a recognized approach for providing empirical toxicology data and predictive estimates based on chemical structure. epa.gov
Application of Artificial Intelligence and Machine Learning in SAR
The fields of Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being integrated into drug discovery workflows, including SAR analysis and predictive modeling. These techniques can analyze complex datasets to identify intricate relationships between chemical structures and biological activities, potentially leading to the development of more accurate predictive models. While the provided snippets discuss the use of computational approaches like CADD hhs.govenergy.govsalk.edu and mention machine learning in the context of integrating diverse datasets in other research areas nih.gov, specific details on the direct application of AI or ML techniques to the SAR of this compound or in the development of predictive models for its potency against ClpC1 were not available. However, the broader trend in computational drug discovery indicates that AI/ML approaches are becoming valuable tools for enhancing SAR studies and predictive modeling.
Integration into Computer-Aided Drug Discovery (CADD) Pipelines
Virtual Screening for Novel Scaffolds and Hit Identification
Virtual screening techniques have been employed in the search for compounds with activity against targets relevant to diseases where this compound has shown promise, such as tuberculosis. For instance, phenotypic whole-cell screening of a small-molecule library from the National Cancer Institute Developmental Therapeutic Program (NCI-DTP), which included this compound, was conducted to identify Mtb growth inhibitors asm.org. This screening effort evaluated compounds for their ability to inhibit the growth of M. bovis BCG and M. tuberculosis strains asm.org.
In a study focusing on inhibitors of Mycobacterium tuberculosis ClpC1, high-throughput screening was performed to identify compounds that inhibit the ATPase activity of this enzyme researchgate.net. This compound was identified as one of the promising candidates from this screening, showing significant inhibition of Mtb ClpC1 enzyme activity researchgate.net. This highlights the use of screening (which can include virtual components or inform virtual approaches) in identifying this compound as a "hit" compound for a specific target.
Rational Design and Optimization of this compound Derivatives
Rational drug design principles are applied to develop and optimize compounds based on known active scaffolds like this compound. The goal is to enhance desired properties, such as potency, selectivity, and pharmacokinetic profiles. While specific detailed examples of rational design solely focused on optimizing this compound derivatives using in silico methods were not extensively detailed in the provided search results, the principles of rational design are generally applicable.
Research on related compounds, such as 5-nitro-1,10-phenanthroline (B1664666) (5NP), an antimicrobial agent also identified through screening, demonstrates the use of structure-activity relationship (SAR) studies and in silico analysis in the optimization process researchgate.net. For 5NP, SAR studies revealed the importance of the nitro group for activity, leading to the design of analogs with improved properties researchgate.net. In silico computational studies were also used to evaluate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters and pharmacokinetic profiles of potential drug candidates researchgate.net. These methodologies are directly relevant to the rational design and optimization of this compound derivatives.
For this compound itself, studies investigating its interaction with targets like Mtb ClpC1 have utilized molecular modeling to visualize binding poses and key interactions researchgate.net. This type of in silico analysis provides insights into how the molecule interacts with its target at an atomic level, which is crucial information for the rational design of modified structures with potentially improved binding affinity or other desirable characteristics researchgate.net. Investigation into the structure-activity relationship of this compound has indicated the importance of its structural features, such as the quinoline (B57606) rings, the linker length, and the basic ring nitrogen, for its inhibitory activity researchgate.net. This understanding derived from SAR studies informs rational design efforts aimed at creating more potent or selective inhibitors.
The identification of this compound as a growth inhibitor acting through specific pathways, such as the NF-κB and c-Myc-mediated signaling pathways in B-lymphomas, also provides a basis for rational design medkoo.comnih.gov. Understanding these mechanisms allows researchers to design derivatives that may modulate these pathways more effectively or selectively. Rational drug design targeting central cellular regulators of cell propagation and apoptosis is a significant area in the development of novel cancer therapies nih.gov.
Computational approaches, including molecular docking and dynamics simulations, can be used to predict the binding modes of potential derivatives to target proteins and estimate their binding affinities. Quantitative Structure-Activity Relationship (QSAR) models can be built using data from this compound and its known analogs to predict the activity of newly designed compounds before their synthesis and testing. These in silico tools are integral to the rational design process, guiding the selection of modifications to the this compound scaffold to optimize its therapeutic potential.
Advanced Research Methodologies Applied to Nsc 10010 Investigation
High-Throughput Screening (HTS) Platforms
High-Throughput Screening (HTS) has played a significant role in the initial identification of NSC 10010 as a biologically active compound. HTS platforms enable the rapid screening of large libraries of chemical compounds against specific biological targets or phenotypic endpoints. In the context of this compound, a fluorescence-based high-throughput screen was performed on multiple stable GFP expressing virus-infected or uninfected B-cell lines to identify small molecules that selectively inhibit the growth of Epstein-Barr virus (EBV) or Kaposi's sarcoma-associated herpesvirus (KSHV)-associated B-cell lines. nih.gov This screening effort identified 40 initial compounds with selective growth inhibition, from which this compound was further investigated. nih.gov HTS facilitates accelerated lead generation in early phase drug discovery by allowing the interrogation of hundreds to thousands of compounds in automated or semi-automated setups. cellomaticsbio.comthermofisher.com Careful selection of appropriate biochemical or cell-based assays is crucial for HTS, focusing on specific cellular targets, processes, or broad physiological changes. cellomaticsbio.com
Biochemical and Biophysical Assays
Biochemical and biophysical assays are employed to investigate the direct interactions of a compound with its molecular targets and to measure enzymatic activities.
Enzyme Activity Assays (e.g., ATPase, Proteolytic Activity)
Enzyme activity assays are fundamental in determining how a compound affects the function of specific enzymes. While enzyme activity assays are commonly used in drug discovery to test if a probe competes with known ligands or to measure the inhibition of enzymatic activity wpmucdn.comworthington-biochem.comscispace.commedchemexpress.com, specific data detailing the application of ATPase or proteolytic activity assays directly to this compound were not found in the provided search results. However, studies on related compounds or in similar research areas highlight the importance of these assays in understanding mechanisms of action, such as measuring the inhibition of HDAC enzymatic activity or the activity of viral enzymes like NS3 helicase wpmucdn.comdtic.mil.
Protein-Ligand Interaction Studies (e.g., Bio-Layer Interferometry)
Protein-ligand interaction studies aim to characterize the binding of a compound to a protein target, including determining binding affinity and kinetics. Techniques like Bio-Layer Interferometry are valuable for examining the direct interaction between a protein and a probe wpmucdn.com. While protein-ligand interactions are foundational to small molecule drug design and various computational and experimental methods exist to study them chemrxiv.orgbiorxiv.orgarxiv.org, specific data on protein-ligand interaction studies conducted with this compound were not available in the provided search results.
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are essential for evaluating the effects of this compound in living cells and deciphering the underlying molecular pathways.
Cell Culture Models and Phenotypic Assays (e.g., Growth Curves, Cell Viability)
Cell culture models provide controlled environments to study the biological effects of compounds on various cell types. This compound has been investigated using different cell lines, including gammaherpesvirus-infected B-cell lines (like BCBL1, BC3, LCL1, and LCL2) and breast cancer cell lines (such as MCF-7 and MDA-MB-231). nih.govdtic.milupenn.eduwvu.edu
Phenotypic assays are used to measure observable characteristics of cells in response to compound treatment. Key phenotypic assays applied to this compound include:
Cell Viability and Growth Inhibition Assays: These assays measure the ability of cells to survive and proliferate in the presence of the compound. Fluorescence-based high-throughput screens were used to identify this compound as a selective growth inhibitor of EBV or KSHV-associated B-cell lines. nih.gov MTS assays were also used to determine the 50% growth inhibitory concentrations (GI50) of this compound in these cell lines. nih.gov In breast cancer cells, MTS assays were used to assess proliferation inhibition, and this compound showed activity as a differentiation agent at or below the IC50 for MTS metabolism. dtic.milwvu.edu
Apoptosis Assays: These assays detect the induction of programmed cell death. Cellular apoptosis assays were performed in MDA-MB-231 breast cancer cells exposed to this compound, showing that it induced apoptosis. dtic.milwvu.edu this compound was found to be among promising agents due to its ability to induce both cell differentiation and apoptosis in breast cancer cells. dtic.milwvu.edu
Differentiation Assays: These assays assess the ability of a compound to induce cell differentiation. In breast cancer cells, this compound was identified as a novel breast tumor cell differentiation agent. dtic.milwvu.edu Assays such as Oil Red O staining, which visualizes cytoplasmic lipid droplets formed during differentiation, and Ki-67 immunohistochemistry, which marks cell proliferation, were used to demonstrate the differentiation-inducing effects of this compound in MCF-7 cells. wvu.edu
Table: Summary of this compound Effects in Cellular Assays
| Cell Line Type | Assay Type | Observed Effect | Source |
| Gammaherpesvirus-infected B-cells | Growth Inhibition (Fluorescence, MTS) | Selective growth inhibition | nih.gov |
| Breast Cancer Cells (MDA-MB-231) | Apoptosis Assay | Induction of apoptosis | dtic.milwvu.edu |
| Breast Cancer Cells (MCF-7) | Differentiation Assay (Oil Red O, Ki-67) | Induction of cellular differentiation | wvu.edu |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | Growth Inhibition (MTS) | Inhibition of proliferation, differentiation agent | dtic.milwvu.edu |
Immunocytochemistry and Microscopy for Cellular Markers (e.g., Oil Red O Staining, Ki-67 Immunoreactivity)
Immunocytochemistry and microscopy have been utilized to assess the effects of this compound on cellular characteristics, specifically focusing on markers indicative of proliferation and differentiation. A notable application involves the evaluation of Ki-67 immunoreactivity wvu.edudtic.mil.
Ki-67 is a well-established cellular marker present during active cell cycle phases (G1, S, G2, and M) and typically absent in quiescent (G0) cells nih.govthieme-connect.de. Its detection through immunocytochemistry provides insights into the proliferative state of a cell population nih.gov. In a study examining this compound's impact on breast cancer cells, MCF-7 cells were treated with the compound wvu.edu. Subsequent analysis involved assaying for Ki-67 immunoreactivity to determine changes in cell proliferation wvu.edu.
The experimental protocol involved culturing MCF-7 cells and treating them with this compound at a concentration of 4.0 µM wvu.edu. Following treatment, immunocytochemical staining for Ki-67 was performed wvu.edu. Microscopic visualization was then used to observe the staining patterns wvu.edu. Brown staining indicated cells positive for Ki-67, signifying active cycling, while blue staining denoted Ki-67 negative cells, indicative of a quiescent or G0 state wvu.edu. To quantify the effect, a minimum of 500 cells were counted per slide wvu.edu. The loss of Ki-67 antigen expression has been associated with cellular differentiation induced by certain agents dtic.mil.
Information specifically detailing the use of Oil Red O staining in the context of this compound investigation was not identified within the provided research snippets. Oil Red O staining is a technique commonly employed to visualize neutral lipids within cells and tissues, often relevant in studies concerning lipid accumulation or metabolism sigmaaldrich.commoleculardevices.comjove.comnih.gov.
Data Analysis and Interpretation in Chemical Biology Research
Experimental results were presented as the mean ± Standard Error of the Mean (SEM), derived from multiple independent experiments (three experiments in the cited instance) wvu.edu. Statistical significance was assessed to ascertain the reliability of the observed differences between the this compound-treated cells and control cells wvu.edu. A p-value threshold of less than 0.05 (p<0.05) was used to indicate a statistically significant difference, suggesting that the observed effect was unlikely due to random variation wvu.edu.
The interpretation of these findings within chemical biology involves linking the quantitative changes in cellular markers, such as a statistically significant alteration in the Ki-67 index, to the potential mechanisms of action of this compound wvu.edudtic.mil. For example, a significant increase in the Ki-67 index (indicating a higher proportion of Ki-67 negative cells) upon this compound treatment would be interpreted as evidence that the compound induces cell cycle arrest or promotes differentiation in the studied cell line wvu.edudtic.mil. This level of data analysis and interpretation is fundamental to elucidating how small molecules like this compound influence cellular behavior and contributes to the broader understanding of their potential therapeutic implications wvu.edudtic.mil.
While specific numerical data for the Ki-67 index following this compound treatment were not provided in detail in the available snippets, the analytical approach and the nature of the findings can be summarized:
| Parameter | Description |
| Cellular Model | MCF-7 breast cancer cells wvu.edu |
| This compound Concentration | 4.0 µM wvu.edu |
| Marker Assessed | Ki-67 immunoreactivity wvu.edu |
| Staining Results | Brown staining: Ki-67 positive (cycling cells); Blue staining: Ki-67 negative (quiescent/G0 cells) wvu.edu |
| Quantification Method | Counting a minimum of 500 cells per slide wvu.edu |
| Ki-67 Index Calculation | (% Ki-67 negative cells with drug treatment) / (% Ki67 negative cells in control) wvu.edu |
| Data Representation | Mean ± SEM (from three independent experiments) wvu.edu |
| Statistical Significance | Assessed using a threshold of p < 0.05 wvu.edu |
| Key Finding (Interpretation) | Treatment with this compound resulted in a statistically significant difference compared to control values, consistent with reduced proliferation or induced differentiation wvu.edu. |
Compound Names and PubChem CIDs
常见问题
Q. How to formulate a testable hypothesis for studying NSC 10010’s mechanism of action?
Methodological Answer: Begin with a systematic literature review to identify gaps in understanding this compound’s biological targets. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis’s viability . For example:
- Feasibility: Ensure access to necessary assays (e.g., kinase profiling).
- Novelty: Address unresolved questions, such as off-target effects in prior studies.
Structure the hypothesis to align with PICO (Population/Problem, Intervention, Comparison, Outcome), e.g., “this compound inhibits [Target X] in [Cell Line Y] more effectively than [Comparator Z], as measured by [Assay A]” . Reference preliminary data from analogous compounds to justify the hypothesis .
Q. What are the key considerations in designing an initial in vitro experiment for this compound?
Methodological Answer:
- Variables: Define independent (e.g., drug concentration) and dependent variables (e.g., cell viability). Control for confounding factors like temperature/pH .
- Replication: Include triplicate samples to ensure statistical power .
- Controls: Use positive/negative controls (e.g., a known inhibitor and untreated cells) .
- Measurement Tools: Select validated assays (e.g., MTT for cytotoxicity) and calibrate equipment . Document protocols using templates from (e.g., input/process/output design).
Q. Example Table: Experimental Parameters
| Parameter | Details | Reference |
|---|---|---|
| Concentration Range | 0.1–100 µM (log-scale increments) | |
| Assay Duration | 24, 48, 72 hours | |
| Control Groups | Untreated, DMSO vehicle |
Q. How to conduct a systematic literature review on this compound’s pharmacological properties?
Methodological Answer:
- Search Strategy: Use databases (PubMed, SciFinder) with keywords: “this compound,” “structure-activity relationship,” “kinase inhibition.” Exclude non-peer-reviewed sources .
- Inclusion Criteria: Prioritize studies with mechanistic data (e.g., IC50 values, binding assays) over observational reports .
- Data Extraction: Organize findings into tables (e.g., target proteins, assay conditions) and assess bias using tools like ROBIS .
- Gap Analysis: Identify contradictions (e.g., conflicting IC50 values across studies) to guide hypothesis generation .
Advanced Research Questions
Q. How to resolve contradictions in reported efficacy data for this compound across studies?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies and stratify by variables (e.g., cell type, assay methodology) . Use statistical tools (e.g., ANOVA) to identify significant discrepancies .
- Methodological Audit: Compare protocols for differences in compound purity (HPLC data), assay conditions (e.g., incubation time), or measurement techniques (e.g., fluorescence vs. luminescence) .
- Validation Experiments: Replicate critical studies under standardized conditions, reporting raw data and uncertainties (e.g., ±SEM) .
Q. What methodologies optimize this compound’s synthesis protocol for enhanced yield/purity?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to test variables (e.g., catalyst concentration, temperature) and identify optimal conditions .
- Analytical Validation: Employ LC-MS for purity assessment and NMR for structural confirmation .
- Iterative Refinement: Compare yields/purity across iterations and apply response surface modeling to predict improvements .
Q. Example Table: Synthesis Optimization
| Iteration | Catalyst (mol%) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 5 | 80 | 45 | 92 |
| 2 | 7 | 85 | 62 | 96 |
Q. How to integrate multi-omics data with pharmacological studies to elucidate this compound’s polypharmacology?
Methodological Answer:
- Data Collection: Perform transcriptomics (RNA-seq) and proteomics (mass spectrometry) on this compound-treated cells .
- Bioinformatics Analysis: Use tools like STRING for pathway enrichment and Cytoscape for network modeling .
- Validation: Confirm putative targets with siRNA knockdown or CRISPR-Cas9, correlating gene/protein expression changes with phenotypic outcomes (e.g., apoptosis) .
- Data Repositories: Share raw omics data in public repositories (e.g., GEO, PRIDE) with detailed metadata .
Retrosynthesis Analysis
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
